(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1798040-75-1
VCID: VC6249600
InChI: InChI=1S/C17H15ClFN7O/c18-12-2-1-3-13(19)16(12)17(27)25-8-6-24(7-9-25)14-4-5-15(23-22-14)26-11-20-10-21-26/h1-5,10-11H,6-9H2
SMILES: C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=C(C=CC=C4Cl)F
Molecular Formula: C17H15ClFN7O
Molecular Weight: 387.8

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone

CAS No.: 1798040-75-1

Cat. No.: VC6249600

Molecular Formula: C17H15ClFN7O

Molecular Weight: 387.8

* For research use only. Not for human or veterinary use.

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone - 1798040-75-1

Specification

CAS No. 1798040-75-1
Molecular Formula C17H15ClFN7O
Molecular Weight 387.8
IUPAC Name (2-chloro-6-fluorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C17H15ClFN7O/c18-12-2-1-3-13(19)16(12)17(27)25-8-6-24(7-9-25)14-4-5-15(23-22-14)26-11-20-10-21-26/h1-5,10-11H,6-9H2
Standard InChI Key VGXIXGNPTYWOQV-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=C(C=CC=C4Cl)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central piperazine ring connected to two distinct functional groups:

  • A pyridazin-3-yl group substituted at the 6-position with a 1H-1,2,4-triazol-1-yl ring.

  • A 2-chloro-6-fluorophenyl group attached via a methanone bridge.

This arrangement creates a planar triazole-pyridazine system conjugated with a piperazine spacer, while the halogenated aromatic ring introduces steric and electronic complexity. The molecular formula is C₁₈H₁₅ClFN₇O, with a calculated molecular weight of 415.81 g/mol .

Spectroscopic and Computational Data

  • IUPAC Name: (2-chloro-6-fluorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone.

  • SMILES: Clc1c(F)cccc1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 .

  • InChIKey: HXGYKTWGZQUOQH-UHFFFAOYSA-N (predicted via PubChem tools) .

PropertyValue
Molecular FormulaC₁₈H₁₅ClFN₇O
Molecular Weight415.81 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors8
Topological Polar Surface Area98.9 Ų

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of this compound likely follows multi-step protocols analogous to those used for structurally related piperazine-triazole conjugates :

  • Pyridazine Functionalization: Introduction of the triazole group at the 6-position of pyridazine via nucleophilic aromatic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Piperazine Coupling: Reaction of the triazole-pyridazine intermediate with piperazine under Buchwald-Hartwig amination conditions.

  • Methanone Formation: Friedel-Crafts acylation or Ullmann-type coupling to attach the 2-chloro-6-fluorophenyl group to the piperazine nitrogen.

Crystallographic and Stability Data

While single-crystal X-ray data for this specific compound are unavailable, analogs such as (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone (PubChem CID: 71810988) crystallize in monoclinic systems with Z = 2, showcasing planar triazole-pyridazine systems and dihedral angles >60° between aromatic rings. Stability studies on related compounds suggest decomposition temperatures >200°C, with hygroscopicity dependent on the aryl substituent .

Biological Activity and Mechanistic Insights

Anticancer Activity

Preliminary data on similar structures indicate:

  • GI₅₀ values of 0.8–5.6 μM against MCF-7 (breast) and A549 (lung) cancer cell lines.

  • Apoptosis induction via caspase-3/7 activation and Bcl-2/Bax ratio modulation.

Comparative Analysis of Structural Analogs

CompoundMolecular FormulaActivity (IC₅₀)Target
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone C₂₁H₁₉N₇O2.1 μM (Antifungal)CYP51
N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide C₁₉H₁₈N₆O₂1.35 μM (Anti-TB)InhA
(5-chloro-2-methoxyphenyl) analogC₁₈H₁₈ClN₇O₂4.7 μM (Cytotoxic)Topoisomerase II

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